3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of methoxy and fluorophenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazoloquinoline core, followed by the introduction of the methoxy and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, metal catalysts, and organic solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and fluorophenyl groups can enhance its binding affinity and specificity. The pyrazoloquinoline core may interact with active sites of enzymes, inhibiting their activity or modulating their function. Pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline include:
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in organic synthesis.
3,4-Dimethoxyphenylacetic acid: Known for its applications in medicinal chemistry.
3,4-Dimethoxyphenol: Utilized in the synthesis of various bioactive compounds. The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazoloquinoline core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3/c1-30-18-9-10-21-19(13-18)25-20(14-27-21)24(15-4-11-22(31-2)23(12-15)32-3)28-29(25)17-7-5-16(26)6-8-17/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZIADPLDHUMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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